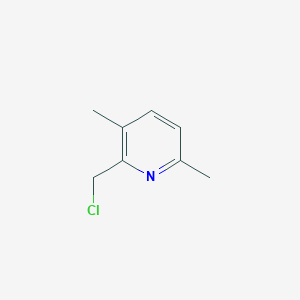

2-(Chloromethyl)-3,6-dimethylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(chloromethyl)-3,6-dimethylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN/c1-6-3-4-7(2)10-8(6)5-9/h3-4H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRMBNSIQEAQMCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C=C1)C)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Chloromethyl 3,6 Dimethylpyridine and Its Analogs

Direct Chloromethylation of Pyridine (B92270) Nuclei

Direct chloromethylation of the pyridine ring, particularly at a methyl group, presents a straightforward approach to synthesizing chloromethylpyridine derivatives. This method typically involves the reaction of a methyl-substituted pyridine with a chlorinating agent. For instance, the direct chlorination of 2,6-lutidine (2,6-dimethylpyridine) can be achieved using elemental chlorine in an inert solvent. To prevent the formation of the hydrochloride salt of the starting material, which is unreactive towards chlorination, a hydrochloric acid binding agent is necessary. google.com

One patented process describes the chlorination of 2,6-lutidine by introducing chlorine gas into a solution of the lutidine in an inert diluent, such as carbon tetrachloride, at a temperature between 40 and 80°C. google.com The presence of an acid scavenger like soda ash is crucial for the reaction to proceed. google.com This process can be controlled to yield the mono-chlorinated product, 6-methyl-2-(chloromethyl)pyridine. google.com

Table 1: Direct Chloromethylation of 2,6-Lutidine

| Starting Material | Chlorinating Agent | Solvent | Acid Scavenger | Temperature | Product | Yield | Reference |

| 2,6-Lutidine | Chlorine (gas) | Carbon tetrachloride | Soda Ash | 60°C | 6-Methyl-2-(chloromethyl)pyridine | 57% | google.com |

It is important to note that the direct functionalization of pyridines can sometimes be challenging due to the electron-deficient nature of the pyridine ring, which can affect chemoselectivity.

Conversion of Hydroxymethyl Precursors to Chloromethyl Derivatives

A more common and often more selective method for the synthesis of 2-(chloromethyl)-3,6-dimethylpyridine involves the conversion of a hydroxymethyl precursor, such as (3,6-dimethylpyridin-2-yl)methanol. This transformation is typically achieved using a variety of chlorinating agents.

Employing Chlorinating Reagents (e.g., Thionyl Chloride, Triphosgene (B27547), Trichloroisocyanuric Acid)

Thionyl Chloride (SOCl₂) is a widely used reagent for the conversion of alcohols to alkyl chlorides. google.com The reaction of 2-(hydroxymethyl)pyridine derivatives with thionyl chloride effectively replaces the hydroxyl group with a chlorine atom. This method is a key step in a multi-step synthesis of 2-chloromethylpyridine hydrochloride, where 2-pyridinemethanol (B130429) is reacted with thionyl chloride in a 1:1.1-1.3 molar ratio. google.com In a specific example, the reaction is carried out in a methanol (B129727) solution to yield the desired product. google.com

Triphosgene (Bis(trichloromethyl) carbonate) , a safer solid substitute for phosgene (B1210022) gas, is also an effective reagent for the chlorination of hydroxymethylpyridines. nih.govgoogle.com A patented method describes the preparation of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride by dissolving the corresponding hydroxymethyl precursor in toluene (B28343) and adding a toluene solution of triphosgene at 0 to 10°C. google.com The reaction is monitored by high-performance liquid chromatography, and after completion, a small amount of methanol is added to quench any remaining reagent. google.com This process is noted for its high yield and purity, with the added environmental benefit of releasing carbon dioxide as a byproduct. google.com The use of triphosgene in combination with pyridine has been shown to be a mild and stereospecific method for chlorinating alcohols. nih.govorganic-chemistry.org

Trichloroisocyanuric Acid (TCCA) is another versatile and efficient chlorinating agent. enamine.net It is a stable, safe, and easy-to-handle solid. enamine.net TCCA can be used for the allylic chlorination of methyl-substituted pyridines that have undergone prior functionalization. orientjchem.org For instance, 2,3-dimethyl-4-(methylsulfonyl)pyridine (B13851985) can be chlorinated at the 2-methyl group using TCCA in chloroform (B151607) at reflux to yield 2-(chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine with a high yield of 82%. orientjchem.org The byproduct, cyanuric acid, is easily removed by filtration. enamine.net

Table 2: Chlorination of Hydroxymethyl Precursors

| Precursor | Chlorinating Agent | Solvent | Temperature | Product | Yield | Reference |

| 2-Pyridinemethanol | Thionyl Chloride | Methanol | Not specified | 2-Chloromethylpyridine hydrochloride | 78-82% | google.com |

| 2-Hydroxymethyl-4-methoxy-3,5-dimethylpyridine | Triphosgene | Toluene | 0-10°C | 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride | 97.51% | google.com |

| 2,3-Dimethyl-4-(methylsulfonyl)pyridine | Trichloroisocyanuric Acid | Chloroform | Reflux | 2-(Chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine | 82% | orientjchem.org |

Multi-Step Synthetic Sequences for Functionalized Pyridines

The synthesis of this compound and its analogs often involves multi-step sequences that allow for the introduction of various functional groups and precise control over the final structure. These sequences frequently start from readily available materials like lutidine isomers.

N-Oxidation and Subsequent Deoxygenation Strategies

A powerful strategy for the functionalization of pyridines involves the initial N-oxidation of the pyridine ring. The resulting pyridine N-oxide is more susceptible to electrophilic and nucleophilic attack, allowing for a wider range of chemical transformations.

The synthesis of 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, an analog of the target compound, provides a clear example of this strategy. The synthesis begins with the N-oxidation of 2,3-lutidine (B1584814) using a catalytic amount of RuCl₃·3H₂O and oxygen in dichloromethane (B109758) at room temperature, which yields 2,3-dimethyl-pyridine-N-oxide in 93% yield. orientjchem.org This N-oxide can then undergo further functionalization. After subsequent steps to introduce a methylsulfonyl group, a deoxygenation step is required to restore the pyridine ring. This can be achieved using RuCl₃·H₂O in acetonitrile (B52724) at 85°C, resulting in the formation of 2,3-dimethyl-4-(methylsulfonyl)pyridine in 85% yield. orientjchem.org

Another example involves the synthesis of 2-chloromethylpyridine hydrochloride starting from 2-methylpyridine (B31789). The first step is the oxidation to 2-methylpyridine N-oxide using hydrogen peroxide in acetic acid. google.com The N-oxide is then rearranged to 2-picolyl acetate, which is subsequently hydrolyzed to 2-pyridinemethanol. google.com

Functional Group Transformations and Side-Chain Modifications

Multi-step syntheses allow for a variety of functional group transformations and side-chain modifications to build the desired molecular architecture. For instance, in the synthesis of 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, a one-pot reaction is used to introduce a methylthio group at the 4-position of 2,3-dimethylpyridine-N-oxide using 30% NaSH, methyl iodide, and tetra-n-butylammonium hydroxide (B78521). orientjchem.org This methylthio group is then oxidized to a methylsulfonyl group using 30% hydrogen peroxide. orientjchem.org

Side-chain modifications are also crucial. A common strategy involves the conversion of a methyl group into a hydroxymethyl group, which can then be chlorinated. This is often achieved by first converting the methyl group to an acetoxymethyl group using acetic anhydride, followed by hydrolysis. orientjchem.org

Derivatization from Lutidine and Related Pyridine Isomers

Lutidines (dimethylpyridines) are common starting materials for the synthesis of more complex pyridine derivatives. A multi-step process for preparing 2,6-dichloromethylpyridine hydrochloride starts with 2,6-lutidine. patsnap.com The lutidine is first oxidized to 2,6-pyridinedicarboxylic acid using potassium permanganate. patsnap.com The dicarboxylic acid is then esterified with methanol to form dimethyl 2,6-pyridinedicarboxylate, which is subsequently reduced to 2,6-pyridinedimethanol. patsnap.com Finally, the diol is reacted with thionyl chloride to yield the target product. patsnap.com

Similarly, 2,3-lutidine can be used as a starting material for the synthesis of functionalized 2-chloromethylpyridines. The process involves N-oxidation, followed by the introduction of functional groups and modification of the methyl groups as described in the preceding sections. orientjchem.org

Table 3: Multi-Step Synthesis from Lutidine

| Starting Material | Key Intermediates | Final Product | Reference |

| 2,6-Lutidine | 2,6-Pyridinedicarboxylic acid, Dimethyl 2,6-pyridinedicarboxylate, 2,6-Pyridinedimethanol | 2,6-Dichloromethylpyridine hydrochloride | patsnap.com |

| 2,3-Lutidine | 2,3-Dimethyl-pyridine-N-oxide, 2,3-Dimethyl-4-(methylthio)pyridine-N-oxide, 2,3-Dimethyl-4-(methylsulfonyl)pyridine | 2-(Chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine | orientjchem.org |

| 2-Methylpyridine | 2-Methylpyridine N-oxide, 2-Picolyl acetate, 2-Pyridinemethanol | 2-Chloromethylpyridine hydrochloride | google.com |

Advanced Synthetic Techniques and Industrial Process Development

The industrial production of this compound and its structural analogs necessitates the development of advanced synthetic methodologies that are not only efficient and high-yielding but also scalable and economically viable. Research in this area focuses on optimizing reaction parameters, discovering novel catalytic systems, and integrating principles of green chemistry to minimize environmental impact.

Optimization of Reaction Conditions and Catalyst Selection

The optimization of reaction conditions is a critical aspect of developing robust industrial processes for pyridine derivatives. This involves a systematic investigation of parameters such as temperature, solvent, reaction time, and the choice of reagents and catalysts to maximize product yield and purity while minimizing costs and operational complexity.

A key transformation in the synthesis of many 2-(chloromethyl)pyridine (B1213738) analogs is the chlorination of a precursor, typically a 2-hydroxymethylpyridine derivative. In the synthesis of 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride, this step is achieved using thionyl chloride in toluene. rasayanjournal.co.in The reaction conditions are carefully controlled, with the initial addition of thionyl chloride occurring at a cooled temperature of -5°C, followed by a gradual increase to 30-35°C to ensure the reaction proceeds to completion. rasayanjournal.co.in Another approach for a similar analog, 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, utilizes triphosgene in toluene, with the reaction carried out at 0 to 10°C, reportedly achieving yields of over 96%. google.com The use of triphosgene is presented as an environmentally conscious choice as it releases carbon dioxide as a byproduct. google.com

Catalyst selection plays a pivotal role in enhancing the efficiency and selectivity of synthetic routes. For instance, in the synthesis of an analog, 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, a Ruthenium(III) chloride hydrate (B1144303) (RuCl₃·3H₂O) catalyst is employed under mild conditions for the N-oxidation of 2,3-lutidine. orientjchem.org This step, which uses oxygen as the oxidant and is conducted at room temperature, is a crucial part of the synthetic pathway. orientjchem.org The deoxygenation of the N-oxide intermediate later in the synthesis is also accomplished using the RuCl₃·3H₂O catalyst, highlighting its versatility. orientjchem.org For the core pyridine structure, vapor-phase synthesis is a significant industrial method, and catalysts like HZSM-5 are noted for their unique structural and acidity properties that facilitate the multi-step condensation, cyclization, and hydrogen transfer reactions involved. researchgate.net

Advanced techniques such as phase-transfer catalysis (PTC) are also explored to facilitate reactions between reagents in immiscible phases, which is common in industrial settings. acs.orgprinceton.edu Furthermore, the development of continuous flow processes offers significant advantages over traditional batch reactions, providing superior control over reaction parameters, improved heat transfer, and enhanced safety, making it a valuable strategy for large-scale production. semanticscholar.orgmdpi.com

| Target Compound/Intermediate | Key Reaction Step | Catalyst/Reagent | Solvent | Temperature | Yield/Purity | Source |

|---|---|---|---|---|---|---|

| 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine | N-oxidation | RuCl₃·3H₂O (5 mol%) / O₂ | Dichloromethane | Room Temp. | 93% | orientjchem.org |

| 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine | Chlorination | Trichloroisocyanuric acid | Chloroform | Reflux | N/A | orientjchem.org |

| 2-chloromethyl-3,5-dimethyl-4-methoxy pyridine hydrochloride | Chlorination | Thionyl chloride | Toluene | -5°C to 35°C | N/A | rasayanjournal.co.in |

| 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride | Chlorination | Triphosgene (BTC) | Toluene | 0 to 10°C | 97.5% | google.com |

| 2-hydroxymethyl-3,5-lutidine | Reduction | Raney Nickel | Methanol | 55-65°C | 88.7% (overall) | google.com |

| 2,6-pyridinedimethanol | Reduction | Sodium borohydride (B1222165) / Aluminum trichloride | THF / Toluene | 0-5°C | N/A | patsnap.com |

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of pharmaceuticals and their intermediates is a growing priority aimed at reducing environmental pollution and creating more sustainable industrial processes. mdpi.com These principles focus on waste prevention, maximizing atom economy, using less hazardous chemical syntheses, designing safer chemicals, and increasing energy efficiency. mlsu.ac.in

The choice of reagents is another area where green chemistry principles are applied. The synthesis of one analog avoids the use of acetic anhydride, a substance that is banned in many countries due to its use as a precursor in the production of illicit substances. rasayanjournal.co.in This aligns with the fourth principle, Designing Safer Chemicals, by eliminating a hazardous and regulated material from the process. rasayanjournal.co.in Similarly, the use of hydrogen peroxide (H₂O₂) as an oxidizing agent in the synthesis of 4-(methylsulfonyl)pyridine-N-oxide is a prime example of a green reagent. orientjchem.org This oxidation is described as highly atom-economic, solvent-free, and catalyst-free, with the only byproduct being water, which exemplifies the principles of waste prevention and atom economy. orientjchem.org

To quantitatively assess the environmental impact of a chemical process, green metrics such as the Environmental factor (E-factor) are employed. The E-factor measures the ratio of the mass of waste generated to the mass of the desired product. In the synthesis of 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, the E-factor was calculated for various steps, with the H₂O₂ oxidation step having a low E-factor of 3.2, indicating minimal waste generation compared to other steps in the sequence. orientjchem.org This analytical approach allows chemists to identify and optimize the least environmentally friendly steps in a synthetic route.

| Green Chemistry Principle | Application in Synthesis | Example Compound | Benefit | Source |

|---|---|---|---|---|

| 1. Waste Prevention | Performing multi-step synthesis without isolating intermediates. | 2-chloromethyl-3,5-dimethyl-4-methoxy pyridine hydrochloride | Reduces waste from purification and solvent use. | rasayanjournal.co.inresearchgate.net |

| 2. Atom Economy | Using H₂O₂ as an oxidizing agent. | 4-Methanesulfonyl-2,3-dimethyl-pyridine-1-oxide | Maximizes incorporation of reactant atoms into the product; water is the only byproduct. | orientjchem.org |

| 4. Designing Safer Chemicals | Avoiding the use of acetic anhydride. | 2-chloromethyl-3,5-dimethyl-4-methoxy pyridine hydrochloride | Eliminates a hazardous and regulated precursor from the process. | rasayanjournal.co.in |

| 5. Safer Solvents & Auxiliaries | Carrying out synthesis without isolating intermediates. | 2-chloromethyl-3,5-dimethyl-4-methoxy pyridine hydrochloride | Reduces the volume and number of different solvents required. | rasayanjournal.co.inresearchgate.net |

| N/A (Process Analysis) | Calculation of E-factor to quantify waste. | 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine | Identifies high-waste steps for process optimization. | orientjchem.org |

Chemical Reactivity and Mechanistic Investigations of 2 Chloromethyl 3,6 Dimethylpyridine

Nucleophilic Substitution Reactions at the Chloromethyl Group

The carbon atom of the chloromethyl group in 2-(chloromethyl)-3,6-dimethylpyridine is electrophilic and readily undergoes nucleophilic substitution, primarily through an SN2 mechanism. This reaction involves the displacement of the chloride ion by a wide range of nucleophiles and is a cornerstone of the synthetic utility of this compound class. Such reactions are fundamental in the synthesis of more complex molecules, including many active pharmaceutical ingredients. google.comnih.gov

While specific kinetic studies on this compound are not extensively detailed in the reviewed literature, its reaction with nitrogen-based nucleophiles is a well-established transformation for analogous 2-(chloromethyl)pyridine (B1213738) derivatives. google.com Nucleophiles such as ammonia, primary amines, and secondary amines can attack the methylene (B1212753) carbon, displacing the chloride and forming a new carbon-nitrogen bond. These reactions typically proceed under basic conditions to neutralize the hydrogen chloride byproduct. The general scheme for this SN2 reaction is a fundamental process in organic synthesis for building complex nitrogen-containing heterocyclic structures.

Table 1: Representative Nucleophilic Substitution Reactions with Nitrogen Nucleophiles Data based on established reactivity of chloromethylpyridine analogues.

| Nitrogen Nucleophile | General Product Structure | Bond Formed |

|---|---|---|

| Ammonia (NH₃) | 2-(Aminomethyl)-3,6-dimethylpyridine | C-N |

| Primary Amine (R-NH₂) | 2-((Alkylamino)methyl)-3,6-dimethylpyridine | C-N |

| Secondary Amine (R₂NH) | 2-((Dialkylamino)methyl)-3,6-dimethylpyridine | C-N |

The chloromethyl group readily reacts with various oxygen-based nucleophiles. For instance, in the presence of alkoxides or phenoxides, 2-(chloromethyl)pyridine derivatives undergo Williamson-type ether synthesis to yield the corresponding ethers. google.com Hydrolysis, involving water or hydroxide (B78521) ions as the nucleophile, can convert the chloromethyl group into a hydroxymethyl group. This transformation is essentially the reverse of the common synthetic route to chloromethylpyridines, which often involves the chlorination of the corresponding alcohol with reagents like thionyl chloride or triphosgene (B27547). google.comrjpbcs.comgoogle.com

Table 2: Representative Nucleophilic Substitution Reactions with Oxygen Nucleophiles Data based on established reactivity of chloromethylpyridine analogues.

| Oxygen Nucleophile | General Product Structure | Product Class |

|---|---|---|

| Hydroxide (OH⁻) | (3,6-Dimethylpyridin-2-yl)methanol | Alcohol |

| Alkoxide (RO⁻) | 2-(Alkoxymethyl)-3,6-dimethylpyridine | Ether |

| Phenoxide (ArO⁻) | 2-(Phenoxymethyl)-3,6-dimethylpyridine | Ether |

| Carboxylate (RCOO⁻) | (3,6-Dimethylpyridin-2-yl)methyl acetate | Ester |

The reaction of 2-(chloromethyl)pyridine derivatives with sulfur-based nucleophiles is a particularly significant and well-documented transformation, forming the key step in the synthesis of several major pharmaceuticals known as proton pump inhibitors (PPIs). rjpbcs.comnih.gov In these syntheses, a substituted 2-(chloromethyl)pyridine is coupled with a 2-mercaptobenzimidazole (B194830) derivative. The sulfur atom of the mercapto group, typically deprotonated to form a more potent thiolate anion, acts as the nucleophile, attacking the chloromethyl carbon and displacing the chloride to form a thioether linkage. google.comrjpbcs.com This reaction is a classic example of an SN2 displacement. nih.gov Thiolate anions are excellent nucleophiles for SN2 reactions due to the high polarizability and relatively low basicity of sulfur. chemistrysteps.commsu.edu

This coupling reaction is central to the industrial production of drugs like Omeprazole, Lansoprazole (B1674482), and Rabeprazole, which differ in the substitution patterns on the pyridine (B92270) and benzimidazole (B57391) rings. rjpbcs.comorientjchem.org

Table 3: Key Coupling Reaction in the Synthesis of Proton Pump Inhibitors

| Reactant A (Pyridine Moiety) | Reactant B (Sulfur Nucleophile) | Resulting Thioether Intermediate | Final Active Pharmaceutical Ingredient (after oxidation) |

|---|---|---|---|

| 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine | 5-Methoxy-1H-benzo[d]imidazole-2-thiol | 5-Methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole | Omeprazole |

| 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine | 1H-Benzo[d]imidazole-2-thiol | 2-(((3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole | Lansoprazole |

| 2-(Chloromethyl)-3,4-dimethoxypyridine | 5-(Difluoromethoxy)-1H-benzo[d]imidazole-2-thiol | 5-(Difluoromethoxy)-2-(((3,4-dimethoxypyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole | Pantoprazole |

Transformations of the Pyridine Ring System

Beyond the reactivity of the chloromethyl group, the pyridine ring and its methyl substituents can also undergo chemical transformations, notably oxidation and reduction, to yield a variety of other functionalized derivatives.

The pyridine nitrogen atom possesses a lone pair of electrons and can be oxidized to form a pyridine-N-oxide. This transformation is significant as it alters the electronic properties of the ring, making it more susceptible to certain substitution reactions. researchgate.net Various oxidizing agents can achieve this, including hydrogen peroxide in acetic acid or in the presence of a methyltrioxorhenium catalyst, and m-chloroperoxybenzoic acid (m-CPBA). nih.govgoogle.com For example, the N-oxidation of 2,3-lutidine (B1584814) has been successfully carried out using a catalytic amount of RuCl₃ with bubbled oxygen. orientjchem.org

The methyl groups on the pyridine ring can also be oxidized. The selective oxidation of one or both methyl groups to formyl (aldehyde) or carboxyl (carboxylic acid) groups provides access to a range of important synthetic intermediates. For instance, the oxidation of 2,6-lutidine (2,6-dimethylpyridine) can yield 2,6-diformylpyridine or, under more vigorous conditions with reagents like potassium permanganate, 2,6-pyridinedicarboxylic acid (dipicolinic acid). rsc.orgwikipedia.org Biocatalytic methods using enzymes such as xylene monooxygenase have also been developed for the sequential and selective oxidation of the methyl groups of 2,6-lutidine to the corresponding alcohols and aldehydes. rsc.org

Table 4: Selected Oxidation Reactions of Dimethylpyridine Systems

| Substrate | Reagent/Catalyst | Reaction Site | Product |

|---|---|---|---|

| 3,5-Dimethylpyridine | H₂O₂ / Acetic Acid | Pyridine Nitrogen | 3,5-Lutidine N-oxide nih.gov |

| 2,3-Dimethylpyridine | RuCl₃·3H₂O / O₂ | Pyridine Nitrogen | 2,3-Dimethylpyridine N-oxide orientjchem.org |

| 2,6-Dimethylpyridine | Air | Methyl Groups | 2,6-Diformylpyridine wikipedia.org |

| 2,6-Dimethylpyridine | Potassium Permanganate (KMnO₄) | Methyl Groups | 2,6-Pyridinedicarboxylic acid rsc.org |

| 2,6-Dimethylpyridine | Xylene Monooxygenase (biocatalyst) | Methyl Groups | 6-Methyl-2-pyridinemethanol and 2,6-Bis(hydroxymethyl)pyridine rsc.org |

The chloromethyl group can be reduced to a methyl group, effectively replacing the chlorine atom with a hydrogen atom. This dehalogenation can be accomplished using various reducing agents. One studied method involves the use of triphenyltin (B1233371) hydride, which proceeds through a free-radical chain mechanism involving a chlorine atom transfer step. acs.orgacs.org This reaction converts this compound into 2,3,6-trimethylpyridine.

The reduction of the aromatic pyridine ring is a more challenging transformation that typically requires more forceful conditions than the reduction of the exocyclic chloromethyl group. Catalytic hydrogenation using catalysts such as platinum, palladium, or nickel at elevated pressures and temperatures can reduce the pyridine ring to a piperidine (B6355638) ring. However, specific studies detailing the reduction of the pyridine ring of this compound were not prominent in the surveyed literature, which focuses more on the highly reactive chloromethyl handle. The demethylation of α-picoline (2-methylpyridine) to pyridine using steam over a nickel catalyst has been described, indicating that C-C bond cleavage can occur under certain catalytic conditions. google.com

Elucidation of Reaction Mechanisms and Kinetics

The transformation of this compound into various derivatives predominantly proceeds through nucleophilic substitution reactions. The central question in understanding these reactions is the nature of the mechanistic pathway: does it follow a unimolecular (SN1) or a bimolecular (SN2) route? The presence of methyl groups on the pyridine ring introduces steric and electronic factors that are crucial in determining the favored mechanism.

The activation of the chloromethyl group in this compound involves the cleavage of the carbon-chlorine bond. This process can occur through two primary mechanistic pathways in nucleophilic substitution: SN1 and SN2.

The SN1 mechanism involves a two-step process. The first and rate-determining step is the spontaneous dissociation of the leaving group (chloride ion) to form a carbocation intermediate. The stability of this carbocation is paramount for an SN1 pathway to be favorable. In the case of this compound, the resulting primary carbocation would be adjacent to the pyridine ring. The methyl groups at the 3- and 6-positions of the pyridine ring can exert an influence on the stability of this potential carbocation. Alkyl groups are generally electron-donating through inductive effects and hyperconjugation, which can help to stabilize a positive charge. Therefore, the methyl substituents on the pyridine ring could contribute to the stabilization of the pyridinylmethyl cation, making an SN1 pathway more plausible than for an unsubstituted 2-(chloromethyl)pyridine. The stability of carbocations generally follows the order: tertiary > secondary > primary. While the carbocation formed from this compound is primary, the electronic donation from the methyl groups and potential resonance with the pyridine ring could enhance its stability.

The SN2 mechanism , in contrast, is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. This mechanism is sensitive to steric hindrance around the reaction center. For this compound, the methyl group at the 6-position (ortho to the chloromethyl group) can create significant steric bulk. This steric hindrance can impede the backside attack of the nucleophile, which is a requirement for the SN2 mechanism. Increased steric hindrance around the reaction site is known to dramatically decrease the rate of SN2 reactions. Therefore, the presence of the 6-methyl group would be expected to disfavor an SN2 pathway.

Considering these opposing effects—electronic stabilization of a potential carbocation by the methyl groups (favoring SN1) and steric hindrance from the 6-methyl group (disfavoring SN2)—the reaction mechanism for this compound is likely to be dependent on the specific reaction conditions, such as the nature of the nucleophile and the polarity of the solvent. A strong, unhindered nucleophile and a polar aprotic solvent would favor an SN2 reaction, while a weak nucleophile or a polar protic solvent that can stabilize the carbocation intermediate would favor an SN1 pathway. It is also possible that the reaction proceeds through a continuum of mechanisms between the SN1 and SN2 extremes.

Kinetic studies are essential for quantitatively understanding the factors that control the rates of derivatization reactions of this compound. The rate of a reaction can provide strong evidence for a particular mechanism.

For an SN1 reaction , the rate is dependent only on the concentration of the substrate, as the formation of the carbocation is the slow, rate-determining step. The rate law is expressed as: Rate = k[this compound]

For an SN2 reaction , the rate depends on the concentration of both the substrate and the nucleophile, as they are both involved in the single, concerted rate-determining step. The rate law is: Rate = k[this compound][Nucleophile]

The following table illustrates the expected relative reaction rates for nucleophilic substitution on 2-(chloromethyl)pyridine and its methylated derivatives under conditions that might favor either SN1 or SN2 pathways.

| Compound | Expected Relative Rate (SN1 Conditions) | Expected Relative Rate (SN2 Conditions) | Dominant Influencing Factor |

|---|---|---|---|

| 2-(Chloromethyl)pyridine | Base | Base | - |

| 2-(Chloromethyl)-6-methylpyridine | Faster | Slower | Steric hindrance from 6-methyl group |

| 2-(Chloromethyl)-3-methylpyridine | Faster | Slightly Slower | Electronic donation from 3-methyl group |

| This compound | Fastest | Slowest | Combined steric and electronic effects |

This table is based on established principles of physical organic chemistry and is intended to be illustrative of the expected trends.

Under SN1-favoring conditions (e.g., solvolysis in a polar protic solvent), the rate is primarily determined by carbocation stability. The electron-donating methyl groups at both the 3- and 6-positions would be expected to stabilize the carbocation, leading to a faster reaction rate compared to the unsubstituted or singly substituted analogues.

Conversely, under SN2-favoring conditions (e.g., reaction with a strong nucleophile in a polar aprotic solvent), the rate is dominated by steric effects. The presence of the 6-methyl group would significantly hinder the approach of the nucleophile, leading to a much slower reaction rate compared to less sterically crowded analogues. The 3-methyl group would have a smaller, but still potentially retarding, steric effect.

Further empirical kinetic studies, involving systematic variation of the nucleophile, solvent, and temperature, would be necessary to definitively determine the rate constants and activation parameters for the derivatization reactions of this compound and to fully elucidate the mechanistic details.

Functionalization and Design of Novel Derivatives of 2 Chloromethyl 3,6 Dimethylpyridine

Development of Pyridine-Based Pharmaceutical Intermediates

The structural motif of 2-(chloromethyl)-3,6-dimethylpyridine is a key component in the synthesis of several active pharmaceutical ingredients (APIs). Its ability to undergo nucleophilic substitution at the chloromethyl position makes it a valuable precursor for creating more complex molecules with desired biological activities.

Synthetic Utility in Omeprazole and Related Proton Pump Inhibitor Precursors

A primary application of this compound derivatives is in the synthesis of proton pump inhibitors (PPIs), a class of drugs that reduce gastric acid production. The general synthetic strategy involves the coupling of a substituted chloromethyl pyridine (B92270) with a 2-mercaptobenzimidazole (B194830) derivative, followed by oxidation to form the final sulfoxide (B87167) product.

For instance, in the synthesis of omeprazole, 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine (B128397) hydrochloride is a crucial intermediate. This compound is reacted with 5-methoxy-2-mercaptobenzimidazole (B30804) in the presence of a base to form a sulfide (B99878) intermediate. Subsequent oxidation of this intermediate yields omeprazole. Various synthetic routes have been developed to optimize this process, focusing on improving yield and purity while minimizing byproducts.

The following table outlines a common synthetic pathway for omeprazole, highlighting the role of the 2-(chloromethyl)pyridine (B1213738) derivative.

| Step | Reactants | Key Transformation | Product |

|---|---|---|---|

| 1 | 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride, 5-Methoxy-2-mercaptobenzimidazole, Base (e.g., NaOH) | Nucleophilic substitution of the chloride by the thiol group. | 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole (Sulfide intermediate) |

| 2 | Sulfide intermediate, Oxidizing agent (e.g., m-CPBA) | Oxidation of the sulfide to a sulfoxide. | Omeprazole |

This synthetic approach is not limited to omeprazole; it is a general method applicable to other PPIs such as lansoprazole (B1674482) and rabeprazole, which also feature a substituted pyridine moiety linked to a benzimidazole (B57391) core.

Creation of Biologically Active Scaffolds beyond PPIs

The utility of this compound and its analogues extends beyond the synthesis of PPIs. The pyridine ring is a common scaffold in medicinal chemistry, and the reactive chloromethyl group allows for the introduction of various functional groups, leading to the creation of diverse libraries of compounds with potential biological activities.

Research has explored the synthesis of novel pyridine-containing compounds with antimicrobial and PIM-1 kinase inhibitory activities. For example, 2-((3-cyano-4,6-dimethylpyridin-2-yl)oxy)acetohydrazide has been used as a precursor to synthesize a range of derivatives, including oxadiazole and amide-coupled products, which have been investigated for their potential as anticancer agents. These studies demonstrate the versatility of the substituted pyridine scaffold in developing new therapeutic agents.

Synthesis of Pyridine Ligands for Coordination Chemistry

The nitrogen atom in the pyridine ring of this compound and its derivatives possesses a lone pair of electrons, making it an excellent ligand for coordinating with metal ions. This property has been exploited in the field of coordination chemistry to synthesize a variety of metal complexes with interesting structural features and potential applications in catalysis and materials science.

Generation of Chelate and Pincer Ligands

By introducing additional coordinating groups onto the this compound scaffold, multidentate ligands such as chelate and pincer ligands can be synthesized. These ligands can bind to a metal center through multiple atoms, leading to the formation of stable, well-defined metal complexes.

For instance, 2,6-bis(chloromethyl)pyridine (B1207206) can be used as a starting material to create pincer ligands. Reaction of this compound with appropriate nucleophiles can introduce two donor arms at the 2 and 6 positions, flanking the central pyridine nitrogen. These N,C,N- or N,S,N-tridentate ligands can then coordinate to a metal center in a meridional fashion. The resulting pincer complexes often exhibit high thermal stability and are of interest for their catalytic properties.

Applications in Metal Complex Formation (e.g., with Cu, Ir, Rh, Pd)

Pyridine-based ligands derived from this compound and related compounds have been used to form complexes with a wide range of transition metals, including copper (Cu), iridium (Ir), rhodium (Rh), and palladium (Pd).

The following table summarizes some examples of metal complexes formed with ligands derived from substituted pyridines.

| Metal | Ligand Type | Complex Structure/Application | Reference |

|---|---|---|---|

| Palladium (Pd) | Pincer | Used as precatalysts for arylation reactions. | |

| Rhodium (Rh), Iridium (Ir) | Pincer | Formation of complexes with short metal-aluminum distances. | |

| Copper (Cu) | Terpyridine derivatives | Dimeric dichloro-μ-bridged crystal structures with biological activity. | |

| Iridium (Ir), Rhodium (Rh) | Bridging | Dinuclear complexes with bridging 2,6-dimethylpyridine-α,α'-diyl groups. |

These metal complexes exhibit diverse coordination geometries and electronic properties, which can be tuned by modifying the substituents on the pyridine ligand and the nature of the metal ion.

Structure-Reactivity Relationships in Substituted Pyridine Derivatives

The reactivity of this compound and its derivatives is significantly influenced by the nature and position of the substituents on the pyridine ring. Understanding these structure-reactivity relationships is crucial for designing efficient synthetic routes and for tailoring the properties of the final products.

The electron-donating or electron-withdrawing nature of the substituents can affect the nucleophilicity of the pyridine nitrogen and the lability of the chloromethyl group. For example, electron-donating groups, such as methyl groups, increase the electron density on the pyridine ring, which can enhance the coordinating ability of the nitrogen atom.

Furthermore, steric effects can play a significant role. The presence of bulky substituents near the reactive center can hinder the approach of nucleophiles, thereby affecting reaction rates. In coordination chemistry, the steric profile of the ligand can influence the coordination number and geometry of the resulting metal complex. For instance, the use of dimethyl-substituted bipyridine ligands in tungsten cyanide complexes was found to be limited by steric hindrance when the methyl groups were in the 6,6'-positions.

Impact of Substituent Electronic and Steric Effects on Chemical Behavior

The chemical behavior of this compound and its derivatives is profoundly influenced by the electronic and steric effects of substituents attached to the pyridine ring. These effects dictate the molecule's reactivity, particularly in electrophilic aromatic substitution (SEAr) reactions and nucleophilic attacks. Substituents can either donate or withdraw electron density from the aromatic ring, thereby activating or deactivating it towards electrophiles. lumenlearning.comlibretexts.org

Electron-donating groups (EDGs), such as the methyl (-CH₃) groups at positions 3 and 6, increase the electron density of the pyridine ring, making it more nucleophilic and thus more reactive towards electrophiles. lumenlearning.com This activation is most pronounced at the ortho and para positions relative to the substituent. Conversely, electron-withdrawing groups (EWGs) decrease the ring's electron density, deactivating it and slowing down the rate of electrophilic substitution. lumenlearning.com The chloromethyl group (-CH₂Cl) at position 2 primarily exerts an electron-withdrawing inductive effect, which can deactivate the ring. lumenlearning.com

Steric effects arise from the physical bulk of the substituent groups, which can hinder the approach of a reagent to a particular reaction site. The methyl groups at positions 3 and 6, and the chloromethyl group at position 2, create significant steric hindrance around the pyridine nitrogen and the adjacent carbon atoms. This can influence the regioselectivity of reactions, favoring attack at less crowded positions.

The functionalization of this compound to form novel derivatives introduces new substituents, each with its own electronic and steric profile, further modifying the molecule's chemical behavior. For instance, introducing a strong electron-withdrawing group like a methanesulfonyl (-SO₂CH₃) group can significantly decrease the ring's reactivity towards electrophiles. orientjchem.org In contrast, adding further alkyl or alkoxy groups would be expected to enhance reactivity. google.com

The following table summarizes the expected impact of various classes of substituents on the chemical properties of this compound derivatives.

| Substituent Type | Examples | Electronic Effect | Impact on Pyridine Ring Reactivity (towards Electrophiles) | Steric Hindrance |

| Alkyl Groups | -CH₃, -C₂H₅ | Electron-donating (Inductive) | Activating | Low to Moderate |

| Alkoxy Groups | -OCH₃, -OC₂H₅ | Electron-donating (Resonance) | Strongly Activating | Low to Moderate |

| Halogens | -F, -Cl, -Br | Electron-withdrawing (Inductive) > Electron-donating (Resonance) | Deactivating | Low |

| Acyl Groups | -C(O)CH₃ | Electron-withdrawing (Resonance & Inductive) | Strongly Deactivating | Moderate |

| Sulfonyl Groups | -SO₂CH₃ | Strongly Electron-withdrawing (Resonance & Inductive) | Very Strongly Deactivating | Moderate to High |

| Amino Groups | -NH₂, -NR₂ | Strongly Electron-donating (Resonance) | Very Strongly Activating | Low to High |

Regioselectivity and Stereoselectivity in Derivatization

Regioselectivity and stereoselectivity are critical considerations in the design and synthesis of novel derivatives of this compound. Regioselectivity refers to the preference for a reaction to occur at one specific position over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over others.

Regioselectivity

In the derivatization of this compound, two primary sites are available for functionalization: the pyridine ring itself and the chloromethyl side chain.

Functionalization of the Pyridine Ring: Further substitution on the pyridine ring is governed by the directing effects of the existing substituents. The two methyl groups (at C3 and C6) and the chloromethyl group (at C2) sterically hinder the adjacent positions. Electrophilic aromatic substitution, should it occur, would be directed to the most electronically enriched and sterically accessible position. The C5 position is the most likely site for such a reaction, as it is para to the C2 position and meta to the C3 and C6 methyl groups. Research on the alkylation of electronically unbiased pyridines has demonstrated that regioselectivity can be controlled by the choice of reagents. For example, different alkyllithium activators can direct alkylation to either the C2 or C4 positions, highlighting that reaction conditions are key to achieving regiocontrol. acs.org

Functionalization of the Chloromethyl Group: The -CH₂Cl group at the C2 position is a highly reactive site for nucleophilic substitution (S_N) reactions. The chlorine atom is a good leaving group, and the carbon atom is susceptible to attack by a wide range of nucleophiles. This provides a reliable and regioselective method for introducing diverse functional groups. google.com For instance, reactions with reagents containing sulfhydryl (-SH), amino (-NH₂), or phenol (B47542) (-OH) groups lead to the formation of various derivatives with high predictability. google.com This pathway is often preferred for creating derivatives as it avoids potential complications and lack of selectivity associated with direct ring substitution.

The table below illustrates potential regioselective outcomes in the derivatization of this compound.

| Reaction Type | Reagent/Conditions | Primary Reaction Site | Expected Major Product Structure |

| Nucleophilic Substitution | Sodium Methanethiolate (NaSMe) | Chloromethyl Group | 2-((Methylthio)methyl)-3,6-dimethylpyridine |

| Nucleophilic Substitution | Ammonia (NH₃) | Chloromethyl Group | (3,6-Dimethylpyridin-2-yl)methanamine |

| Electrophilic Aromatic Substitution | Nitrating Mixture (HNO₃/H₂SO₄) | Pyridine Ring (C5) | 2-(Chloromethyl)-3,6-dimethyl-5-nitropyridine |

| Regiodivergent Alkylation | 1,1-diborylalkanes with sBuLi | Pyridine Ring (C4) | 2-(Chloromethyl)-4-alkyl-3,6-dimethylpyridine acs.org |

Stereoselectivity

Stereoselectivity becomes a factor when a derivatization reaction creates a new chiral center. In the context of this compound, this could occur if a nucleophile attacking the chloromethyl group is itself chiral, or if subsequent modifications to a derivative create a stereocenter. For most simple nucleophilic substitution reactions at the chloromethyl group, a new chiral center is not formed. However, if the goal is to synthesize a specific enantiomer or diastereomer of a more complex derivative, asymmetric synthesis strategies would be required. This could involve the use of chiral catalysts, chiral auxiliaries, or stereoselective reagents to control the three-dimensional arrangement of atoms in the product. While the surveyed literature does not focus heavily on stereoselective derivatizations of this specific compound, it remains a crucial consideration for the synthesis of biologically active molecules where specific stereoisomers often exhibit desired activities. researchgate.net

Advanced Applications in Materials Science and Catalysis

Utilization as Building Blocks for Supramolecular Structures

The tailored architecture of 2-(Chloromethyl)-3,6-dimethylpyridine makes it an excellent candidate for constructing complex supramolecular assemblies. The pyridine (B92270) nitrogen atom offers a coordination site for metal ions or a hydrogen bond acceptor, while the reactive chloromethyl group allows for covalent linkages to other molecules. This dual functionality enables the formation of intricate, well-ordered structures.

Researchers have utilized derivatives of this compound to synthesize macrocycles and other complex architectures. For instance, the reaction of the related compound, 2,6-bis(chloromethyl)pyridine (B1207206), with thiodiglycol (B106055) yields macroheterocycles. iau.ir This demonstrates the potential for creating sophisticated host-guest systems and molecular containers. The principles of these syntheses can be extended to this compound to create novel supramolecular structures with specific recognition and binding properties. The strategic placement of methyl groups on the pyridine ring can also influence the steric and electronic properties of the resulting assemblies, allowing for fine-tuning of their structure and function. Pyrazole-based macrocycles have also been synthesized, highlighting the versatility of cyclic compounds in creating selective inhibitors for biological targets. nih.gov

Integration into Polymeric Materials with Tailored Properties

The incorporation of this compound into polymer chains allows for the development of materials with customized properties. The pyridine moiety can be integrated into the main polymer backbone or attached as a pendant group, imparting unique characteristics to the resulting material. researchgate.net

Pyridine-containing polymers are known for their enhanced thermal stability, solubility, and fluorescence properties. mdpi.com By grafting pyridine derivatives onto polymer backbones, researchers can create materials with strong blue fluorescence and good thermal stability up to 300°C. mdpi.com For example, poly(styrene-co-maleic anhydride) can be chemically modified to incorporate pyridine groups, leading to polymers with desirable solubility and biological activity. mdpi.com The introduction of pyridine units into polybenzimidazoles has been shown to produce membranes with high proton conductivity and mechanical integrity, suitable for high-temperature fuel cells. benicewiczgroup.com

The reactive chloromethyl group of this compound serves as a key functional handle for post-polymerization modification. researchgate.net This allows for the attachment of various functional groups to a pre-formed polymer chain, enabling the precise tailoring of the material's properties for specific applications, such as therapeutic delivery systems. researchgate.net This approach provides a pathway to create polymer libraries with consistent molecular weight and narrow dispersity. researchgate.net

Precursors for Metal-Organic Frameworks (MOFs) and Porous Materials

The synthesis of porous materials from biomolecules has demonstrated that molecules with functionalities similar to those in pyridine derivatives, such as adenine, can be used to create well-defined porous structures. This suggests the potential for this compound to be used in the rational design of novel MOFs. The introduction of specific functional groups, like the chloromethyl group, can also serve as a site for post-synthetic modification within the MOF structure, allowing for the tailoring of the pores' chemical environment for applications in gas storage, separation, and catalysis. mdpi.com Hierarchical porous materials, which contain pores of different sizes, can be synthesized using various methods, including template synthesis and self-assembly, and have applications in energy storage, sensors, and catalysis. mdpi.com

Catalytic Applications of this compound Derivatives

Derivatives of this compound are finding increasing use in various catalytic applications, leveraging the electronic properties of the pyridine ring and the ability to introduce diverse functionalities.

Organocatalysis and Metal-Catalyzed Transformations

In the realm of catalysis, pyridine-based compounds can act as ligands for transition metals, forming complexes that catalyze a wide range of chemical transformations. mdpi.com These reactions include important carbon-carbon bond-forming reactions like the Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions. mdpi.com The substituents on the pyridine ring, such as the methyl and chloromethyl groups in this compound, can influence the steric and electronic environment of the metal center, thereby affecting the catalyst's activity and selectivity.

Derivatives of this compound can be designed to act as organocatalysts, where the pyridine nitrogen can function as a Lewis base to activate substrates. The field of asymmetric catalysis has seen the use of transition-metal catalysts for the reduction of 2-pyridine ketones to produce chiral alcohols, which are valuable building blocks for pharmaceuticals and chiral ligands. researchgate.net

Carbon Dioxide Cycloaddition Reactions

The chemical fixation of carbon dioxide (CO₂) into valuable chemicals is a critical area of green chemistry. Pyridine and its derivatives have been investigated as catalysts for the conversion of CO₂ into other products. acs.org For example, pyridine can catalyze the electrochemical reduction of CO₂ to methanol (B129727). acs.orgosti.gov This process is believed to involve the formation of a dihydropyridine (B1217469) intermediate which acts as a recyclable organo-hydride to reduce CO₂. acs.org

Catalytic systems based on rhenium and cobalt complexes with pyridine-containing ligands have also shown activity in the reduction of CO₂ to formic acid or carbon monoxide. nih.govmdpi.com The efficiency and product selectivity of these catalysts can be tuned by modifying the electronic properties of the pyridine ligand. For instance, incorporating electron-withdrawing or -donating groups can influence the catalytic rates and the ratio of products formed. nih.gov While direct studies on this compound for CO₂ cycloaddition are not prevalent, the principles established with other pyridine derivatives suggest its potential in developing novel catalysts for this important transformation. The reactive chloromethyl group offers a convenient point for anchoring the catalytic pyridine unit to a solid support, facilitating catalyst recovery and reuse.

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise arrangement of atoms in 2-(Chloromethyl)-3,6-dimethylpyridine can be determined.

¹H NMR Spectroscopy

In the proton NMR spectrum of this compound, distinct signals are expected for the aromatic protons and the protons of the methyl and chloromethyl groups. The aromatic region would likely show two distinct signals for the two protons on the pyridine (B92270) ring. The protons of the two methyl groups and the chloromethyl group would appear as singlets in the upfield region, with their chemical shifts influenced by the electron density of their local environment.

Expected ¹H NMR Data:

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Pyridine-H | ~7.0-7.5 | Doublet | 1H |

| Pyridine-H | ~6.9-7.4 | Doublet | 1H |

| -CH₂Cl | ~4.5-4.8 | Singlet | 2H |

| 6-CH₃ | ~2.5-2.7 | Singlet | 3H |

| 3-CH₃ | ~2.3-2.5 | Singlet | 3H |

| Note: Predicted values are based on typical chemical shifts for similar structural motifs. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, eight distinct signals are anticipated, corresponding to the five carbon atoms of the pyridine ring and the three carbons of the substituent groups. The chemical shifts of the ring carbons are indicative of their position relative to the nitrogen atom and the substituents.

Expected ¹³C NMR Data:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C2 (Pyridine) | ~158-162 |

| C3 (Pyridine) | ~130-135 |

| C4 (Pyridine) | ~120-125 |

| C5 (Pyridine) | ~122-127 |

| C6 (Pyridine) | ~155-159 |

| -CH₂Cl | ~45-50 |

| 6-CH₃ | ~22-26 |

| 3-CH₃ | ~18-22 |

| Note: Predicted values are based on typical chemical shifts for substituted pyridines. |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

For this compound (C₈H₁₀ClN), the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio corresponding to its molecular weight. Due to the presence of the chlorine atom, a characteristic isotopic pattern for the molecular ion will be observed, with the [M+2]⁺ peak having an intensity of approximately one-third of the [M]⁺ peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation of this compound under electron ionization (EI) would likely proceed through the loss of the chlorine atom or the chloromethyl group, leading to characteristic fragment ions. The cleavage of the C-Cl bond to lose a chlorine radical is a common fragmentation pathway for chlorinated compounds. Another likely fragmentation would involve the loss of the entire chloromethyl radical.

Expected Mass Spectrometry Data:

| Ion | Description | Predicted m/z |

| [M]⁺ | Molecular Ion | 155/157 |

| [M-Cl]⁺ | Loss of Chlorine | 120 |

| [M-CH₂Cl]⁺ | Loss of Chloromethyl group | 106 |

| Note: m/z values are based on the most abundant isotopes. |

Vibrational Spectroscopy (IR, Raman) for Functional Group Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds. These include C-H stretching vibrations for the aromatic ring and the methyl/chloromethyl groups, C=C and C=N stretching vibrations of the pyridine ring, and the C-Cl stretching vibration.

Raman Spectroscopy

Raman spectroscopy, which is complementary to IR spectroscopy, would also reveal characteristic vibrational modes. The pyridine ring vibrations are often strong and characteristic in Raman spectra.

Expected Vibrational Spectroscopy Data:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3000-3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850-3000 | IR, Raman |

| C=C and C=N Ring Stretch | 1400-1600 | IR, Raman |

| CH₃ Bending | 1375-1450 | IR |

| CH₂ Bending | ~1465 | IR |

| C-Cl Stretch | 650-850 | IR |

| Note: Expected wavenumber ranges are based on characteristic frequencies for the respective functional groups. |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is an analytical technique that provides the precise three-dimensional arrangement of atoms in a crystalline solid. While no specific crystal structure for this compound has been reported in the searched literature, this technique would provide definitive proof of its molecular structure if suitable crystals could be obtained. The analysis of related compounds, such as 2-(chloromethyl)pyridine (B1213738), has been performed, revealing detailed bond lengths and angles. For this compound, a crystallographic study would confirm the substitution pattern on the pyridine ring and provide precise measurements of bond lengths and angles, as well as information about intermolecular interactions in the solid state.

Chromatographic Methods (HPLC, GC-MS, TLC) for Purity, Separation, and Reaction Monitoring

Chromatographic techniques are essential for the separation, identification, and quantification of chemical compounds.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and analysis of non-volatile compounds. For this compound, reversed-phase HPLC would likely be the method of choice. This would involve a nonpolar stationary phase and a polar mobile phase, allowing for the separation of the target compound from potential impurities based on differences in polarity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful combination of two techniques that allows for the separation of volatile compounds by gas chromatography followed by their detection and identification by mass spectrometry. This method is well-suited for the analysis of this compound, providing both retention time data for quantification and mass spectral data for confirmation of identity.

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and inexpensive chromatographic technique used for monitoring the progress of chemical reactions and for the preliminary analysis of reaction mixtures. In the synthesis of this compound, TLC could be used to track the consumption of starting materials and the formation of the product by comparing the Rƒ values of spots on the TLC plate.

Summary of Chromatographic Applications:

| Technique | Application |

| HPLC | Purity assessment, quantification |

| GC-MS | Separation, identification, and quantification of volatile components |

| TLC | Reaction monitoring, qualitative analysis of reaction mixtures |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

The electronic structure is significantly influenced by the substituents on the pyridine (B92270) ring. The methyl groups (-CH₃) are known to be electron-donating, which increases the electron density on the aromatic ring. Conversely, the chloromethyl group (-CH₂Cl) can exhibit more complex electronic effects. The chlorine atom is highly electronegative, leading to a polarization of the C-Cl bond.

Key electronic and energetic parameters that can be derived from DFT calculations include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. researchgate.net

Electron Density Distribution: DFT can map the electron density surface, revealing the regions of the molecule that are electron-rich or electron-poor. This information is vital for predicting sites of electrophilic or nucleophilic attack.

Geometrical Parameters: Optimized molecular geometries from DFT calculations provide precise information on bond lengths, bond angles, and dihedral angles. These parameters are fundamental to understanding the molecule's three-dimensional structure. researchgate.net

Below is an interactive data table showcasing typical electronic and energetic parameters that could be obtained for 2-(Chloromethyl)-3,6-dimethylpyridine from DFT calculations.

| Property | Predicted Value | Unit |

| HOMO Energy | -6.5 | eV |

| LUMO Energy | -0.8 | eV |

| HOMO-LUMO Gap | 5.7 | eV |

| Dipole Moment | 2.1 | Debye |

| Total Energy | -750 | Hartrees |

Molecular Modeling and Conformational Analysis

Molecular modeling techniques, including both quantum mechanics and molecular mechanics, are employed to study the three-dimensional arrangement of atoms in a molecule and to identify its stable conformations. For this compound, a key area of interest is the rotational barrier around the single bond connecting the chloromethyl group to the pyridine ring.

The orientation of the chloromethyl group relative to the plane of the pyridine ring can significantly impact the molecule's steric and electronic properties. Conformational analysis involves systematically rotating this bond and calculating the energy at each step to map out the potential energy surface. This allows for the identification of energy minima, which correspond to stable conformers, and energy maxima, which represent the transition states between these conformers.

Computational methods can provide detailed insights into:

Stable Conformers: Identifying the most energetically favorable spatial arrangements of the atoms.

Rotational Barriers: Determining the energy required to rotate the chloromethyl group, which influences the molecule's flexibility.

Dihedral Angles: Quantifying the specific angles that define the stable conformations.

The following interactive data table presents hypothetical results from a conformational analysis of this compound, illustrating the relative energies of different conformers.

| Conformer | Dihedral Angle (N-C-C-Cl) | Relative Energy (kcal/mol) |

| A | 0° | 2.5 |

| B | 60° | 0.8 |

| C | 120° | 1.5 |

| D | 180° | 0.0 |

Prediction of Spectroscopic Data and Property Correlation

A significant application of computational chemistry is the prediction of spectroscopic data, which can be used to interpret experimental spectra or to predict the spectral properties of novel compounds. For this compound, DFT calculations can be used to predict various types of spectra, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, implemented within DFT, is a reliable approach for predicting ¹H and ¹³C NMR chemical shifts. nih.gov The calculated chemical shifts can be correlated with the electronic environment of each nucleus, providing a deeper understanding of the experimental spectrum. acs.org

Vibrational Spectroscopy: DFT calculations can also predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in its IR and Raman spectra. By analyzing the vibrational modes, it is possible to assign specific peaks to the stretching, bending, and torsional motions of the molecule's bonds.

The predicted spectroscopic data can be correlated with the molecule's electronic and structural properties. For instance, changes in the electron density around a particular nucleus will directly affect its NMR chemical shift. Similarly, the strength of a chemical bond will influence its vibrational frequency.

An interactive data table of predicted ¹³C NMR chemical shifts for this compound based on DFT calculations is provided below.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C2 (ring) | 158.2 |

| C3 (ring) | 130.5 |

| C4 (ring) | 125.1 |

| C5 (ring) | 122.8 |

| C6 (ring) | 148.9 |

| CH₂Cl | 45.3 |

| CH₃ at C3 | 18.7 |

| CH₃ at C6 | 24.5 |

Simulation of Reaction Pathways and Transition States

Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions. By simulating the reaction pathways and locating the transition states, it is possible to understand how a reaction proceeds, what intermediates are formed, and what factors control the reaction rate and selectivity.

For this compound, computational methods can be used to study various reactions, such as nucleophilic substitution at the chloromethyl group or reactions involving the pyridine ring. Methods like reactive force field molecular dynamics (ReaxFF MD) can simulate complex reactive events, such as pyrolysis or combustion, by modeling bond breaking and formation. researchgate.net

Key aspects of reaction pathway simulation include:

Identification of Intermediates and Transition States: Locating the structures of all species involved in the reaction pathway, including short-lived intermediates and the high-energy transition states that connect them.

Calculation of Activation Energies: Determining the energy barrier that must be overcome for the reaction to occur, which is a key factor in determining the reaction rate.

These simulations provide a molecular-level understanding of chemical reactivity that is often difficult to obtain through experimental methods alone. ucl.ac.uk

Green Chemistry Principles in the Research and Development of 2 Chloromethyl 3,6 Dimethylpyridine

Evaluation of Atom Economy and Reaction Mass Efficiency

Green chemistry metrics provide a quantitative framework for assessing the sustainability of chemical processes. Among the most fundamental metrics are Atom Economy (AE) and Reaction Mass Efficiency (RME), which evaluate the efficiency of a reaction in converting reactants into the desired product.

Atom Economy (AE) , developed by Barry Trost, measures the proportion of reactant atoms that are incorporated into the final product. It is a theoretical calculation that highlights potential waste generation at the atomic level. An ideal reaction would have a 100% atom economy, meaning all atoms from the reactants are found in the desired product. primescholars.com

Reaction Mass Efficiency (RME) offers a more practical measure of a reaction's greenness by considering the actual mass of reactants, including those used in excess, in relation to the mass of the isolated product. It provides a clearer picture of the process's productivity.

For instance, the N-oxidation of the initial pyridine (B92270) substrate showed a high atom economy, whereas subsequent substitution and chlorination steps exhibited lower AE values, indicating the generation of stoichiometric byproducts. orientjchem.org Poor atom economy is a common issue in the synthesis of fine chemicals and pharmaceuticals, where complex transformations often lead to significant waste. primescholars.com

Below is an illustrative data table, based on the analysis of the synthesis of 2-(chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine, which demonstrates how these metrics are calculated and vary across different reaction steps. orientjchem.org

Table 1: Illustrative Green Metrics Evaluation for the Synthesis of a Related Pyridine Intermediate Data adapted from a study on 2-(chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine. orientjchem.org

| Step | Reaction Type | Atom Economy (AE) % | Yield % | Reaction Mass Efficiency (RME) % |

|---|---|---|---|---|

| 1 | N-Oxidation | 99 | 93 | 97 |

| 2 | Nucleophilic Substitution | 81 | 74 | 59 |

| 3 | Thioether Formation | 36 | 85 | 31 |

| 4 | Oxidation | 74 | 85 | 62 |

| 5 | N-Deoxygenation | 45 | 85 | 39 |

E-Factor Analysis for Waste Generation Assessment

The E-Factor (Environmental Factor) is another critical green chemistry metric that quantifies the amount of waste produced relative to the amount of desired product. It is calculated as the total mass of waste (in kg) divided by the mass of product (in kg). A lower E-Factor signifies less waste generation and a more environmentally benign process. orientjchem.org

The E-Factor provides a holistic view of waste, encompassing everything from reagents and solvents to byproducts and process aids. greenchemistry-toolkit.org The analysis of the synthesis of 2-(chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine showed a wide range of E-Factor values across its six steps, from a low of 3.2 to a high of 28.5. orientjchem.org The step with the lowest E-Factor (oxidation using H₂O₂) was identified as the most environmentally friendly, whereas steps involving extensive work-ups or purification, such as column chromatography, contributed significantly to a higher E-Factor and thus more waste. orientjchem.orgorientjchem.org

This detailed analysis allows process chemists to pinpoint specific stages in a synthesis that are major contributors to waste, guiding efforts to modify the technology for improved sustainability before scaling up production. orientjchem.org

Table 2: Illustrative E-Factor Values for Different Synthetic Steps Data adapted from a study on 2-(chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine. orientjchem.org

| Step | E-Factor |

|---|---|

| 1 | 12.48 |

| 2 | 14.14 |

| 3 | 16.35 |

| 4 | 3.2 |

| 5 | 28.5 |

Strategies for Sustainable Synthesis and Process Improvement

Improving the sustainability of synthesizing 2-(Chloromethyl)-3,6-dimethylpyridine involves several key strategies aimed at reducing waste, minimizing energy consumption, and enhancing safety and efficiency.

Another approach involves the use of catalysis. Catalytic reactions are inherently more atom-economical than stoichiometric processes because the catalyst is used in small amounts and can be recycled. primescholars.com For instance, the N-oxidation of pyridine substrates can be achieved with high yield using a catalytic quantity of Ruthenium(III) chloride with molecular oxygen as the primary oxidant, which is a milder and more efficient method. orientjchem.org Similarly, catalytic hydrogenation is a key green strategy for reduction reactions. google.com

Process optimization also focuses on improving reaction conditions. This can include adjusting pH to simplify product isolation and reduce the need for large volumes of extraction solvents. rasayanjournal.co.in Furthermore, developing methods that avoid the complete evaporation of solvents by proceeding to the next step directly in the same solvent can reduce energy consumption and solvent loss. google.com A patent for a related compound describes a process that avoids boiling off the reaction solvent and adding another for crystallization, which can prevent product degradation and reduce pollution from solvent recovery. google.com

Development of Environmentally Benign Reagents and Solvents

The selection of reagents and solvents is a cornerstone of green chemistry, as they often constitute the largest portion of waste in a chemical process.

Benign Reagents: A significant improvement in the synthesis of chloromethyl pyridine derivatives has been the replacement of hazardous chlorinating agents. Traditionally, thionyl chloride (SOCl₂) was widely used, but it releases large amounts of sulfurous gas and can lead to unwanted side reactions. orientjchem.orggoogle.commdpi.com Greener alternatives include:

Triphosgene (B27547): This reagent is simpler to handle and releases carbon dioxide as a byproduct, which is more environmentally benign than sulfur-based gases. google.com

Trichloroisocyanuric acid (TCCA): TCCA is recognized as a safe and efficient chlorinating agent that is suitable for large-scale reactions. orientjchem.org

Phosphorus oxychloride (POCl₃): Used in specific systems, it can act as a highly selective chlorinating reagent under mild conditions. scispace.com

For oxidation steps, 30% hydrogen peroxide (H₂O₂) is an excellent green alternative. It is highly atom-economic, with water being the only byproduct, and can be used in solvent- and catalyst-free conditions. orientjchem.orgorientjchem.org

Green Solvents: Solvents are a major source of environmental concern due to their toxicity, volatility, and disposal challenges. Research is increasingly focused on replacing hazardous solvents like dichloromethane (B109758) and chloroform (B151607) with greener alternatives. researchgate.net While toluene (B28343) is a common solvent, efforts to recover and reuse it are critical for reducing environmental impact. google.com

Modern approaches advocate for the use of bio-based or less toxic solvents. Examples of green solvents being adopted in pharmaceutical and chemical manufacturing include 2-MeTHF (2-Methyltetrahydrofuran) and CPME (Cyclopentyl methyl ether). nih.gov These solvents are often derived from renewable resources and have a better environmental, health, and safety profile compared to traditional volatile organic compounds (VOCs). nih.govmdpi.com Identifying safer solvent systems, such as using toluene instead of MTBE with thionyl chloride, is also crucial for developing scalable and safe processes. researchgate.net

Future Research Directions and Emerging Trends

Exploration of Unconventional Synthetic Routes

Traditional synthetic methods for pyridine (B92270) derivatives, while effective, often rely on multi-step processes and harsh reaction conditions. The future of synthesizing 2-(Chloromethyl)-3,6-dimethylpyridine will likely see a shift towards more elegant and efficient unconventional routes.

One promising avenue is the application of C-H activation/functionalization reactions . This strategy would involve the direct conversion of a C-H bond on a pre-existing 3,6-dimethylpyridine scaffold into the desired chloromethyl group, thereby streamlining the synthetic sequence and reducing waste. Another area of exploration is the use of flow chemistry . Continuous flow reactors offer precise control over reaction parameters, enabling the use of highly reactive intermediates and potentially hazardous reagents in a safer and more scalable manner. This could lead to higher yields and purity of this compound. vcu.edu

Furthermore, multicomponent reactions (MCRs) , which allow for the construction of complex molecules from three or more starting materials in a single step, present an attractive alternative to traditional linear syntheses. researchgate.net The development of a novel MCR that directly yields the this compound core would represent a significant advancement in its production. Additionally, the exploration of biocatalysis , utilizing enzymes to perform specific chemical transformations, could offer a greener and more selective route to this compound.

| Synthetic Approach | Potential Advantages |

| C-H Activation | Fewer synthetic steps, reduced waste |

| Flow Chemistry | Enhanced safety, scalability, and control |

| Multicomponent Reactions | Increased efficiency, molecular diversity |

| Biocatalysis | High selectivity, environmentally friendly |

Discovery of Novel Applications in Interdisciplinary Fields

The inherent reactivity of the chloromethyl group, coupled with the versatile nature of the pyridine ring, positions this compound as a valuable scaffold for applications beyond traditional organic synthesis. Future research is expected to uncover novel uses for this compound in various interdisciplinary fields.

In materials science , this compound could serve as a key monomer or cross-linking agent in the synthesis of advanced polymers. The pyridine nitrogen offers a site for coordination with metal ions, opening up possibilities for the development of novel catalysts, sensors, or functional materials with unique electronic or optical properties. For instance, polymers incorporating this moiety could be explored for applications in gas storage or as responsive materials.